molecular formula C10H15N3O2 B1621540 2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID CAS No. 904813-60-1

2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID

Cat. No.: B1621540
CAS No.: 904813-60-1
M. Wt: 209.24 g/mol
InChI Key: KWBVRLFOOZVWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-aminobutylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminobutylamino)pyridine-3-carboxylic acid typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction proceeds through an in situ decarboxylation process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminobutylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminobutylamino)pyridine-3-carboxylic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its ability to form stable complexes with proteins and its potential antibacterial properties make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(4-aminobutylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-5-1-2-6-12-9-8(10(14)15)4-3-7-13-9/h3-4,7H,1-2,5-6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBVRLFOOZVWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378026
Record name 2-(4-aminobutylamino)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-60-1
Record name 2-(4-aminobutylamino)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID
Reactant of Route 2
Reactant of Route 2
2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID
Reactant of Route 3
Reactant of Route 3
2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID
Reactant of Route 4
Reactant of Route 4
2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID
Reactant of Route 5
Reactant of Route 5
2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID
Reactant of Route 6
Reactant of Route 6
2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.